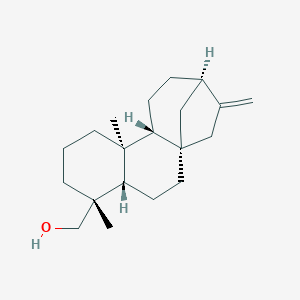

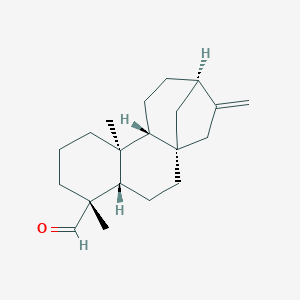

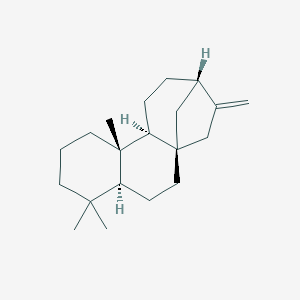

ent-Kaurene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NKS-01 is a small molecule drug that acts as an aromatase inhibitor. It was initially developed by Snow Brand Milk Products Co., Ltd. and is primarily used in the treatment of hormone-dependent cancers, such as breast cancer . The molecular formula of NKS-01 is C19H24O4 .

Vorbereitungsmethoden

NKS-01 kann durch verschiedene Verfahren synthetisiert werden :

Selektive mikrobielle Hydroxylierung: Diese Methode beinhaltet die selektive mikrobielle Hydroxylierung von 4-Androsten-3,17-dion mit Acremonium strictum NN-106, um 14alpha-Hydroxy-4-androsten-3,17-dion zu erzeugen.

Oxidation von 3beta,14alpha-Dihydroxy-5-androsten-17-on: Diese Verbindung wird unter Verwendung von Jones-Reagenz in Aceton oder Kaliumdichromat in Essigsäure oxidiert.

Mikrobielle Hydroxylierung mit Myrothecium: Die mikrobielle Hydroxylierung von 4-Androsten-3,17-dion durch Myrothecium sp.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

NKS-01 hat verschiedene Anwendungen in der wissenschaftlichen Forschung :

Krebsbehandlung: Als Aromatasehemmer wird NKS-01 zur Behandlung hormonabhängiger Krebserkrankungen wie Brustkrebs eingesetzt.

Biologische Studien: NKS-01 wird in Studien eingesetzt, um die Rolle der Aromatase und des Östrogens in verschiedenen biologischen Prozessen und Krankheiten zu verstehen.

Pharmakologische Forschung: Die Verbindung wird in der pharmakologischen Forschung verwendet, um neue Therapien für hormonabhängige Krebserkrankungen zu entwickeln und die Auswirkungen der Aromatasehemmung auf das Tumorwachstum und die Progression zu untersuchen.

Wirkmechanismus

NKS-01 übt seine Wirkung aus, indem es das Enzym Aromatase hemmt, das für die Umwandlung von Androgenen in Östrogene verantwortlich ist . Durch die Hemmung der Aromatase senkt NKS-01 den Östrogenspiegel im Körper, was bei der Behandlung hormonabhängiger Krebserkrankungen wie Brustkrebs von Vorteil ist . Die Hemmung der Aromatase führt zu einer verringerten Zellproliferation und einer erhöhten Apoptose in östrogenabhängigen Tumoren .

Wirkmechanismus

NKS-01 exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . By inhibiting aromatase, NKS-01 reduces the levels of estrogen in the body, which is beneficial in the treatment of hormone-dependent cancers such as breast cancer . The inhibition of aromatase leads to decreased cell proliferation and increased apoptosis in estrogen-dependent tumors .

Vergleich Mit ähnlichen Verbindungen

NKS-01 ist unter den Aromatasehemmern aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig . Ähnliche Verbindungen umfassen :

Aminoglutethimid: Ein weiterer Aromatasehemmer, der zur Behandlung hormonabhängiger Krebserkrankungen eingesetzt wird.

4-Hydroxyandrostenedion: Ein steroidaler Aromatasehemmer, der zur Behandlung von Brustkrebs eingesetzt wird.

Letrozol: Ein nicht-steroidaler Aromatasehemmer, der zur Behandlung von Brustkrebs eingesetzt wird.

NKS-01 zeichnet sich durch seine spezifischen Synthesewege und die einzigartigen mikrobiellen Hydroxylierungsschritte aus, die bei seiner Herstellung beteiligt sind .

Eigenschaften

CAS-Nummer |

562-28-7 |

|---|---|

Molekularformel |

C20H32 |

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

(1R,4S,9S,10S,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane |

InChI |

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h15-17H,1,5-13H2,2-4H3/t15-,16-,17+,19-,20-/m0/s1 |

InChI-Schlüssel |

ONVABDHFQKWOSV-GCLMUHHRSA-N |

SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |

Isomerische SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]34[C@@H]2CC[C@@H](C3)C(=C)C4)(C)C |

Kanonische SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C |

melting_point |

50°C |

Physikalische Beschreibung |

Solid |

Synonyme |

(-)-Kaur-16-ene; (±)-Kaura-16-ene; ent-16-Kaurene; ent-Kaurene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)